tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate is an organic compound that features a pyrazole ring substituted with a tert-butyl ester group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate typically involves the reaction of pyrazole derivatives with tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactor systems can enhance the reaction efficiency and provide better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-hydroxyethyl)-1H-pyrazole-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a pyrazole ring, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
143282-05-7 |
---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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